

# Ayanin (3,7,4'-tri-O-methylquercetin): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ayanin

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## Abstract

**Ayanin**, a naturally occurring O-methylated flavonol, is the 3,7,4'-tri-O-methylated derivative of quercetin.<sup>[1]</sup> Found in various plant species, notably *Croton schiedeanus*, it has garnered significant interest within the scientific community for its diverse pharmacological activities.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Ayanin**, including its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study. The document also presents key signaling pathways and experimental workflows in a standardized graphical format to facilitate understanding and further research.

## Chemical and Physical Properties

**Ayanin** is a flavonoid characterized by the presence of methoxy groups at positions 3, 7, and 4' of the quercetin backbone. This methylation significantly influences its physicochemical properties, such as solubility and bioavailability, compared to its parent compound, quercetin.

Property	Value	Reference
Systematic IUPAC Name	5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one	[1]
Other Names	3,7,4'-Tri-O-methylquercetin; 3,7,4'-Trimethylquercetin	[1]
CAS Number	572-32-7	[1]
Chemical Formula	C <sub>18</sub> H <sub>16</sub> O <sub>7</sub>	[1]
Molar Mass	344.319 g·mol <sup>-1</sup>	[1]
Appearance	Yellow to orange solid	
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water.	

## Synthesis

While **Ayanin** can be isolated from natural sources, chemical synthesis provides a reliable source of pure compound for research purposes. The synthesis of flavones, including **Ayanin**, can be achieved through established methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. A common strategy for synthesizing **Ayanin** involves the partial methylation of quercetin.

General Synthetic Approaches:

- **Partial Methylation of Quercetin:** This is a direct method for synthesizing **Ayanin**. The challenge lies in achieving selective methylation at the 3, 7, and 4' positions while leaving the hydroxyl groups at positions 5 and 3' unprotected. This often requires the use of protecting groups and careful control of reaction conditions.
- **Allan-Robinson Reaction:** This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone core.[2][3] For **Ayanin** synthesis, appropriately

substituted starting materials would be required to yield the desired methylation pattern.

- Baker-Venkataraman Rearrangement: This reaction transforms a 2-acetoxyacetophenone into a 1,3-diketone, which can then be cyclized to form the flavone structure.[4][5][6] This is a widely used method for the synthesis of various flavones and could be adapted for **Ayanin**. [5][6][7]

Biosynthesis:

In biological systems, the formation of **Ayanin** involves the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to rhamnazin (3,7-di-O-methylquercetin) to produce **Ayanin** and S-adenosylhomocysteine.[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ayanin**.

<sup>13</sup>C NMR Spectroscopy:

The following <sup>13</sup>C NMR data has been reported for quercetin-3,7,4'-trimethyl ether in a study of flavonoids from *Solanum pubescens*. [8]

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
2	155.8
3	138.3
4	178.4
5	161.4
6	98.1
7	165.5
8	92.5
9	157.0
10	106.1
1'	123.6
2'	111.4
3'	148.9
4'	149.8
5'	114.8
6'	121.2
3-OCH <sub>3</sub>	59.9
7-OCH <sub>3</sub>	56.2
4'-OCH <sub>3</sub>	56.0

#### Mass Spectrometry:

The mass fragmentation pattern of **Ayanin** is characteristic of methylated flavonoids. The molecular ion peak  $[M+H]^+$  would be expected at  $m/z$  345. Upon fragmentation, characteristic losses of methyl groups ( $\cdot\text{CH}_3$ , 15 Da) and carbon monoxide (CO, 28 Da) are anticipated. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also a common pathway for flavonoids,

which would provide information about the substitution pattern on the A and B rings. A fragment at m/z 315 could indicate the loss of two methyl groups.[9]

## Biological Activities

**Ayanin** exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

### Vasodilator and Antihypertensive Activity

**Ayanin** has been shown to exert vasodilator and antihypertensive effects.[10] This activity is, at least in part, mediated through the nitric oxide/cyclic GMP (NO/cGMP) pathway.[10]

Assay	Organism/Cell Line	EC <sub>50</sub>	Reference
Vasodilation (Phenylephrine pre-contracted aorta)	Rat	5.4 x 10 <sup>-5</sup> M	[10]
Vasodilation (Phenylephrine pre-contracted aorta)	Rat	3.9 x 10 <sup>-7</sup> M	[10]

### Phosphodiesterase (PDE) Inhibition

**Ayanin** acts as a non-selective inhibitor of phosphodiesterases 1-4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

Target	IC <sub>50</sub>	Reference
Interleukin-4 (IL-4) production from purified basophils	2.2 μM	

Note: Specific IC<sub>50</sub> values for individual PDE isozymes for **Ayanin** are not readily available in the searched literature. However, the related compound 3-O-methylquercetin shows selective

inhibition of PDE3 and PDE4.

## Anti-inflammatory Activity

Flavonoids, including **Ayanin**, are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines. The mechanism can involve the suppression of inducible nitric oxide synthase (iNOS) expression.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Assay	Cell Line	IC <sub>50</sub>	Reference
Nitric Oxide Production (LPS-stimulated)	RAW 264.7 macrophages	Data for related flavonoids suggest activity in the $\mu\text{M}$ range.	<a href="#">[11]</a>

## Experimental Protocols

### Vasodilation Assay in Isolated Rat Aortic Rings

This protocol outlines the methodology to assess the vasodilator effect of **Ayanin** on isolated rat thoracic aorta.

Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.1)
- Phenylephrine (PE)
- Ayanin**
- Organ bath system with isometric force transducers
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)

## Procedure:

- Euthanize the rat and carefully dissect the thoracic aorta.
- Clean the aorta of adhering connective tissue and cut it into rings of 3-4 mm in length.
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.
- After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1  $\mu$ M).
- Once the contraction is stable, add **Ayanin** cumulatively to the organ bath in increasing concentrations (e.g.,  $10^{-8}$  M to  $10^{-4}$  M).
- Record the relaxation response at each concentration.
- Calculate the percentage of relaxation relative to the pre-contracted tension.
- Determine the EC<sub>50</sub> value from the concentration-response curve.

## Workflow Diagram:



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Caption: Workflow for the ex vivo vasodilation assay of **Ayanin**.

## Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Ayanin** against PDE enzymes. Specific PDE isozymes can be tested using commercially available kits.

Materials:

- Purified PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4)
- cAMP or cGMP substrate
- Assay buffer (specific to the PDE isozyme)
- **Ayanin**
- Positive control inhibitor (e.g., IBMX, rolipram)
- Detection reagent (e.g., based on fluorescence, luminescence, or colorimetry)
- Microplate reader

Procedure:

- Prepare serial dilutions of **Ayanin** and the positive control inhibitor in the assay buffer.
- In a microplate, add the PDE enzyme to each well.
- Add the **Ayanin** dilutions or control inhibitor to the respective wells.
- Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at room temperature.
- Initiate the reaction by adding the cAMP or cGMP substrate.
- Incubate the reaction for a specific time at 37°C.
- Stop the reaction according to the kit manufacturer's instructions.
- Add the detection reagent and incubate as required.
- Measure the signal (fluorescence, luminescence, or absorbance) using a microplate reader.



- Calculate the percentage of inhibition for each **Ayanin** concentration.
- Determine the IC<sub>50</sub> value from the concentration-inhibition curve.

Workflow Diagram:



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Caption: General workflow for the phosphodiesterase (PDE) inhibition assay.

## Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to evaluate the anti-inflammatory potential of **Ayanin**.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- **Ayanin**
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO<sub>2</sub>) standard

- 96-well cell culture plates

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Ayanin** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1  $\mu\text{g/mL}$ ) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
- After incubation, collect the cell culture supernatant.
- Mix 50  $\mu\text{L}$  of the supernatant with 50  $\mu\text{L}$  of Griess Reagent in a new 96-well plate.
- Incubate for 10-15 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples from the standard curve.
- Determine the percentage of inhibition of NO production by **Ayanin**.

#### Workflow Diagram:



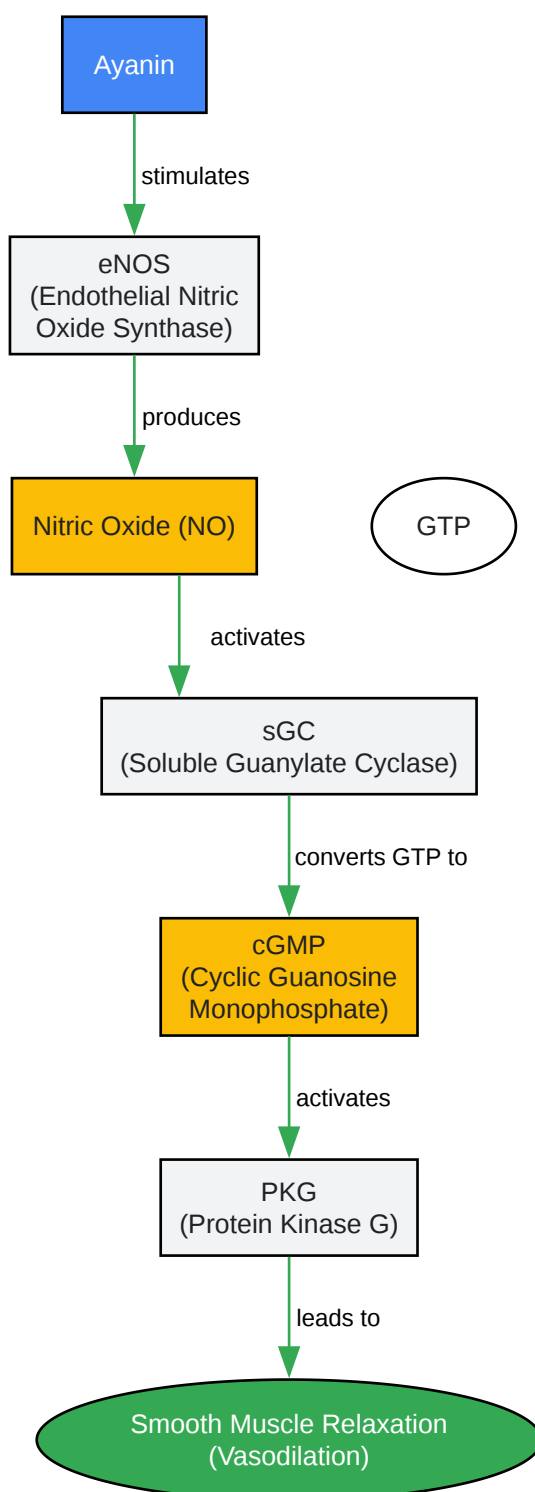
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Caption: Workflow for the nitric oxide production assay in macrophages.

## Signaling Pathways

### Vasodilation via the NO/cGMP Pathway

**Ayanin**-induced vasodilation is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

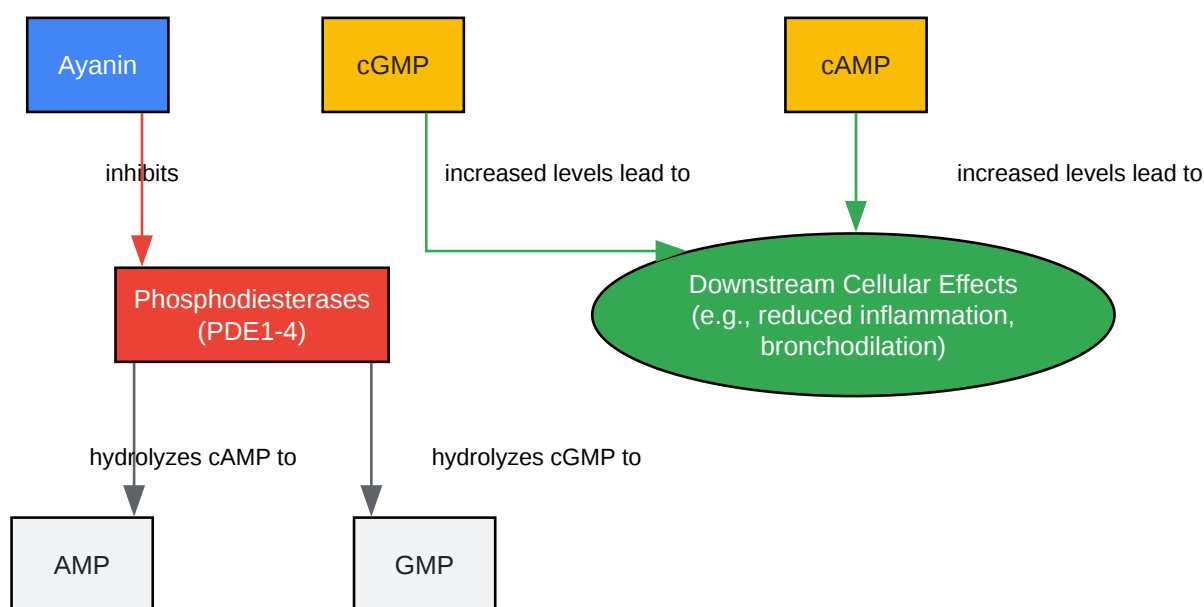


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Caption: **Ayanin** stimulates eNOS, leading to NO production and subsequent vasodilation.

## Mechanism of Phosphodiesterase Inhibition

**Ayanin**'s inhibition of phosphodiesterases (PDEs) leads to an accumulation of cyclic nucleotides (cAMP and cGMP), which in turn modulates various downstream cellular processes.



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Caption: **Ayanin** inhibits PDEs, increasing cAMP/cGMP levels and downstream effects.

## Conclusion

**Ayanin** (3,7,4'-tri-O-methylquercetin) is a multifaceted flavonoid with significant potential in drug discovery. Its well-documented vasodilator, phosphodiesterase inhibitory, and anti-inflammatory activities provide a strong rationale for further preclinical and clinical investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of current knowledge and standardized protocols to facilitate future studies on this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action,

establish a more comprehensive pharmacological profile, and explore its therapeutic applications.

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